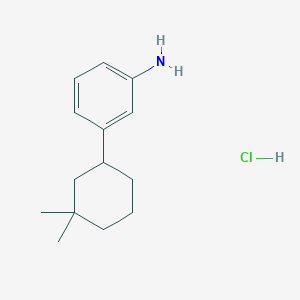
3-(3,3-Dimethylcyclohexyl)aniline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,3-Dimethylcyclohexyl)aniline hydrochloride is a chemical compound with the molecular formula C14H21N·HCl. It is a derivative of aniline, where the aniline moiety is substituted with a 3,3-dimethylcyclohexyl group. This compound is often used in various chemical research and industrial applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethylcyclohexyl)aniline hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,3-dimethylcyclohexanone.
Formation of Intermediate: The ketone is subjected to reductive amination with aniline in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst.
Hydrochloride Formation: The resulting 3-(3,3-dimethylcyclohexyl)aniline is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving:
Catalysts: Palladium or platinum catalysts for hydrogenation steps.
Solvents: Solvents like ethanol or methanol to facilitate the reactions.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,3-Dimethylcyclohexyl)aniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a metal catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-(3,3-Dimethylcyclohexyl)aniline hydrochloride is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving the interaction of aniline derivatives with biological systems.
Medicine: Potential use in the development of pharmaceutical compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(3,3-Dimethylcyclohexyl)aniline hydrochloride involves its interaction with specific molecular targets. The aniline moiety can interact with enzymes or receptors, leading to various biological effects. The cyclohexyl group may influence the compound’s lipophilicity and membrane permeability, affecting its overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(3,3-Dimethylcyclohexyl)aniline
- 3-(3,3-Dimethylcyclohexyl)aniline sulfate
- 3-(3,3-Dimethylcyclohexyl)aniline nitrate
Uniqueness
3-(3,3-Dimethylcyclohexyl)aniline hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. The presence of the hydrochloride group can also affect its interaction with biological systems, making it distinct in its applications and effects.
Eigenschaften
IUPAC Name |
3-(3,3-dimethylcyclohexyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-14(2)8-4-6-12(10-14)11-5-3-7-13(15)9-11;/h3,5,7,9,12H,4,6,8,10,15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCBACSNGOUBMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)C2=CC(=CC=C2)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
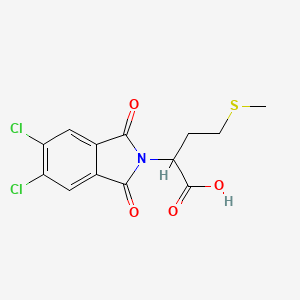
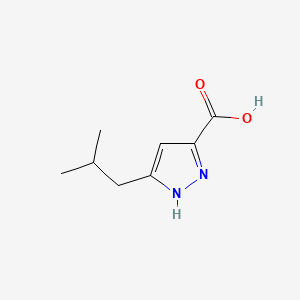
![3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2759463.png)
![1-(furan-2-carbonyl)-4-{5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-yl}piperazine](/img/structure/B2759464.png)
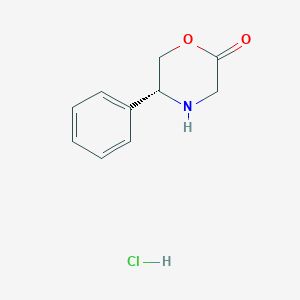
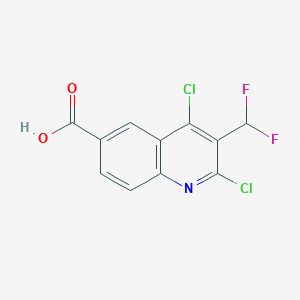
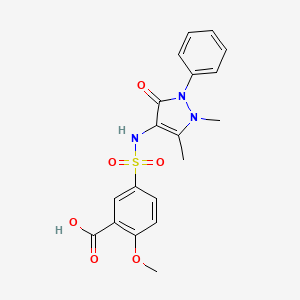
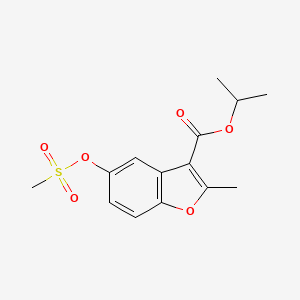
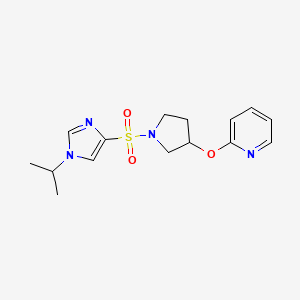
![8-Oxa-3-azabicyclo[3.2.1]octane-3-carbonyl chloride](/img/structure/B2759471.png)
![3-(1H-pyrazol-1-yl)-8-[3-(trifluoromethyl)benzenesulfonyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2759472.png)
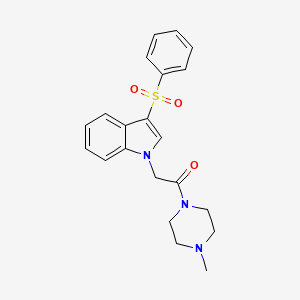
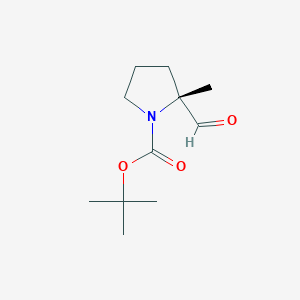
![1-[4-(2-PYRIDYL)PIPERAZINO]-2-PROPEN-1-ONE](/img/structure/B2759482.png)
